molecular formula C12H11N3O3 B7456361 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole

Cat. No.: B7456361
M. Wt: 245.23 g/mol
InChI Key: OMPAPIADLYDLQK-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrobenzoyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrazole ring with 2-methyl-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(2-methyl-3-aminobenzoyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    3-methyl-1-(2-methyl-3-chlorobenzoyl)-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.

    3-methyl-1-(2-methyl-3-hydroxybenzoyl)-1H-pyrazole: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-methyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole imparts unique chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound a versatile intermediate in chemical synthesis and a valuable candidate for biological studies.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-6-7-14(13-8)12(16)10-4-3-5-11(9(10)2)15(17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPAPIADLYDLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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